REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[C:17]([O:18][C:19]([F:22])([F:21])[F:20])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:8][C:9]1[C:17]([O:18][C:19]([F:20])([F:21])[F:22])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:1.2|
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Name
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|
Quantity
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0.8 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
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Name
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TFA methylene chloride
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |